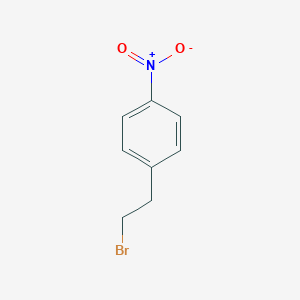

4-Nitrophenethyl bromide

説明

Structure

3D Structure

特性

IUPAC Name |

1-(2-bromoethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTURQZFFJDCTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201549 | |

| Record name | 4-Nitrophenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5339-26-4 | |

| Record name | 4-Nitrophenethyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenethyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromoethyl)-4-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethyl)-4-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenethyl Bromide: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrophenethyl bromide (CAS Number: 5339-26-4), a versatile reagent in organic synthesis with significant applications in pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides experimental protocols for its synthesis and use, and explores its interaction with biological systems, particularly its role as a substrate for Glutathione (B108866) S-transferase T1-1.

Core Properties of this compound

This compound, also known as 1-(2-bromoethyl)-4-nitrobenzene, is a light yellow to pale brown crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 5339-26-4 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol [1][2][3] |

| Synonyms | 1-(2-Bromoethyl)-4-nitrobenzene, 2-(4-Nitrophenyl)ethyl bromide[3][4] |

| InChI Key | NTURQZFFJDCTMZ-UHFFFAOYSA-N |

| SMILES | O=--INVALID-LINK--c1ccc(CCBr)cc1 |

Physicochemical Properties

| Property | Value |

| Appearance | Light yellow to pale brown crystalline powder.[1] |

| Melting Point | 67-69 °C[2] |

| Boiling Point | 116 °C at 0.2 mmHg[2] |

| Density | 1.562 g/cm³ |

| Solubility | Soluble in organic solvents such as dichloromethane, THF, and DMF; slightly soluble in water and methanol.[1][2] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2-phenylethyl bromide (β-bromophenyl ethane). The following protocol is based on a reported synthesis:

Materials:

-

2-Phenylethyl bromide (β-bromophenyl ethane)

-

Acetic acid

-

Acetic anhydride

-

Fuming nitric acid

Procedure:

-

In a reaction vessel, combine 0.1 mol of 2-phenylethyl bromide with acetic acid and 0.12 mol of acetic anhydride.

-

Cool the mixture to -5 °C.

-

Slowly add 0.15 mol of fuming nitric acid to the cooled mixture while maintaining the temperature at -5 °C.

-

Allow the reaction to proceed for 4 hours at -5 °C with continuous stirring.

-

Upon completion, the reaction mixture is worked up to isolate the product. This typically involves quenching the reaction with ice water, followed by extraction with an organic solvent, washing of the organic layer, drying, and removal of the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization.

This method has been reported to yield up to 69.2% of this compound.

Synthetic Application: Synthesis of 4-Nitrostyrene (B89597)

This compound is a useful precursor for the synthesis of other organic compounds. The following is a protocol for the synthesis of 4-nitrostyrene:

Materials:

-

This compound

-

Triethanolamine

-

Water

-

Diethyl ether

-

1N Hydrochloric acid

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

A 500 ml three-neck round-bottom flask is equipped with a thermometer and a steam distillation apparatus.

-

The flask is charged with 12.5 g (0.054 mol) of this compound, 75 ml (0.565 mol) of triethanolamine, and 50 ml of water.[1]

-

The reaction mixture is heated to reflux, and the product is slowly steam distilled.[1]

-

Approximately 100 mg of hydroquinone is added to the collected distillate to prevent polymerization.[1]

-

The distillate is extracted three times with diethyl ether.

-

The combined organic phases are washed sequentially with water, 1N hydrochloric acid, water, and a saturated sodium chloride solution.

-

The organic phase is then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield 4-nitrostyrene as an oil that solidifies upon cooling.[1]

Biological Interactions and Signaling Pathways

Interaction with Glutathione S-transferase T1-1 (GSTT1-1)

This compound is a known substrate for the enzyme Glutathione S-transferase T1-1 (GSTT1-1). GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds. This conjugation reaction increases the water solubility of the substrates, facilitating their excretion from the cell.

The reaction of this compound with glutathione, catalyzed by GSTT1-1, results in the formation of a glutathione conjugate and the release of a bromide ion. This activity makes this compound a useful tool for studying the kinetics and substrate specificity of GSTT1-1.

Enzymatic conjugation of this compound by GSTT1-1.

Broader Context: GSTs and Cellular Signaling

While this compound itself is not known to directly initiate a signaling cascade, its interaction with GSTT1-1 places it within the context of cellular stress response and detoxification pathways. The Glutathione S-transferase family, including GSTT1-1, plays a role in modulating signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

GSTs can influence these pathways through both their catalytic activity (detoxifying harmful electrophiles that could otherwise trigger stress signaling) and through direct protein-protein interactions with components of the signaling cascade. For instance, some GSTs can sequester kinases, preventing their activation and downstream signaling. Therefore, by acting as a substrate for GSTT1-1, this compound can be used as a chemical probe to study the activity of this enzyme and its downstream effects on cellular signaling in various physiological and pathological contexts.

Conceptual overview of GSTs in cellular signaling.

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.

Hazard Statements: H302, H315, H317, H319, H335

Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthetic utility. Its role as a specific substrate for GSTT1-1 makes it an important tool for researchers in biochemistry and drug metabolism. Understanding its synthesis, reactivity, and biological interactions is crucial for its effective application in the development of new pharmaceuticals and other bioactive molecules.

References

4-Nitrophenethyl bromide chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenethyl bromide, with the IUPAC name 1-(2-bromoethyl)-4-nitrobenzene , is a versatile organic compound widely utilized in chemical synthesis.[1][2] Its structure, featuring a nitro-substituted benzene (B151609) ring and a reactive bromoethyl group, makes it a valuable intermediate in the pharmaceutical and agrochemical industries, as well as in fine chemical research.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its role as a substrate in enzymatic assays.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenethyl group substituted with a nitro group at the para position of the benzene ring and a bromine atom on the ethyl side chain.[6]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| IUPAC Name | 1-(2-bromoethyl)-4-nitrobenzene[1][2] |

| Synonyms | This compound, p-Nitrophenethyl bromide, 2-(4-Nitrophenyl)ethyl bromide[4][6][7] |

| CAS Number | 5339-26-4[7] |

| Molecular Formula | C₈H₈BrNO₂[2] |

| Molecular Weight | 230.06 g/mol [2] |

| Appearance | Yellow crystalline solid[5][6] |

| Melting Point | 67-69 °C[5] |

| Boiling Point | 116 °C at 0.2 mmHg[5] |

| Solubility | Sparingly soluble in water; soluble in methanol, chloroform, and dichloromethane (B109758).[5][6] |

| ¹H NMR (CDCl₃) | δ (ppm): 8.18 (d, J=8.8 Hz, 2H, Ar-H), 7.40 (d, J=8.8 Hz, 2H, Ar-H), 3.61 (t, J=7.0 Hz, 2H, -CH₂-Br), 3.30 (t, J=7.0 Hz, 2H, Ar-CH₂-).[6] |

| ¹³C NMR (CDCl₃) | δ (ppm): 147.2, 146.9, 130.3, 123.9, 39.2, 32.0. |

| IR (KBr, cm⁻¹) | ~3110, 3080 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1595 (Ar C=C stretch), ~1515 (N-O asymmetric stretch), ~1345 (N-O symmetric stretch), ~690-515 (C-Br stretch).[8] |

Experimental Protocols

Synthesis of this compound from 2-Phenylethanol (B73330)

A common synthetic route to this compound involves the nitration of a 2-phenethyl precursor followed by bromination. A detailed two-step protocol starting from 2-phenylethanol is outlined below.

Step 1: Nitration of 2-Phenylethanol to 2-(4-Nitrophenyl)ethanol

This step involves the nitration of the aromatic ring.

-

Materials: 2-phenylethanol, nitric acid, sulfuric acid, ice, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add a mixture of nitric acid and sulfuric acid to a solution of 2-phenylethanol in dichloromethane, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-nitrophenyl)ethanol.

-

Step 2: Bromination of 2-(4-Nitrophenyl)ethanol to this compound

This step converts the alcohol to the corresponding bromide.

-

Materials: 2-(4-nitrophenyl)ethanol, phosphorus tribromide (PBr₃), dichloromethane, ice, saturated sodium bicarbonate solution, water, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 2-(4-nitrophenyl)ethanol in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-3 hours.

-

Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield pure this compound.

-

Caption: Synthesis workflow for this compound.

Glutathione (B108866) S-Transferase (GST) Activity Assay

This compound serves as a substrate for certain classes of glutathione S-transferases (GSTs), particularly the Theta class.[7][9] The enzymatic reaction involves the conjugation of the thiol group of glutathione to the electrophilic carbon of this compound. The progress of this reaction can be monitored spectrophotometrically.

-

Principle: The conjugation reaction leads to the formation of a thioether product. The rate of this reaction is proportional to the GST activity and can be followed by monitoring the increase in absorbance at a specific wavelength, which is characteristic of the product formed.

-

Materials:

-

Purified GST enzyme or cell/tissue lysate containing GST.

-

This compound stock solution (dissolved in a suitable organic solvent like ethanol or DMSO).

-

Reduced glutathione (GSH) solution.

-

Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.5).

-

Spectrophotometer capable of kinetic measurements.

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, a specific concentration of GSH (e.g., 1-5 mM), and the GST sample.

-

Initiate the reaction by adding a small volume of the this compound stock solution to achieve a final concentration typically in the range of 0.1-1 mM.

-

Immediately start monitoring the change in absorbance over time at the appropriate wavelength (the optimal wavelength should be determined experimentally by scanning the spectrum of the reaction mixture after some product has formed).

-

The initial rate of the reaction (ΔAbs/min) is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity is calculated using the Beer-Lambert law, requiring the molar extinction coefficient (ε) of the product at the measurement wavelength.

-

Caption: Workflow for the GST activity assay.

Signaling Pathways and Logical Relationships

In the context of its use in GST assays, this compound is involved in a detoxification pathway. GSTs are a family of enzymes that catalyze the conjugation of various electrophilic compounds with glutathione, rendering them more water-soluble and easier to excrete from cells. This is a critical step in the cellular defense against toxic xenobiotics and products of oxidative stress.

Caption: Role of GST in the detoxification pathway.

Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis and biochemical assays. Its well-defined chemical properties and reactivity make it a valuable tool for researchers in drug development and related fields. The provided protocols for its synthesis and use in GST assays offer a practical guide for its application in the laboratory.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C8H8BrNO2 | CID 79266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. chembk.com [chembk.com]

- 6. This compound(5339-26-4) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | 5339-26-4 [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 4-Nitrophenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-nitrophenethyl bromide, a key intermediate in the pharmaceutical and fine chemical industries.[1] This document details established synthetic routes from 4-nitrophenethyl alcohol, outlines rigorous purification protocols, and presents relevant physicochemical data to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

This compound is a slightly yellow solid at room temperature.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5339-26-4 | [2][3] |

| Molecular Formula | C8H8BrNO2 | [2][4] |

| Molecular Weight | 230.06 g/mol | [4] |

| Melting Point | 67-70 °C | [2][3] |

| Appearance | Slightly yellow solid | [2] |

| Assay | ≥98% |

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 4-nitrophenethyl alcohol. Two common and effective methods for this transformation are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Method A: Bromination using Phosphorus Tribromide (PBr₃)

This method provides a direct conversion of the alcohol to the bromide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenethyl alcohol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane (B109758).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture over ice water to quench the excess PBr₃. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Method B: The Appel Reaction

The Appel reaction offers a mild alternative for the conversion of alcohols to alkyl halides.[5][6][7]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-nitrophenethyl alcohol (1 equivalent) and triphenylphosphine (1.5 equivalents) in an anhydrous solvent like dichloromethane or acetonitrile, add carbon tetrabromide (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere.[7]

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Workup: After completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the crude product and triphenylphosphine oxide as a major byproduct.

-

Initial Purification: Add a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) to the residue and stir. The triphenylphosphine oxide will precipitate and can be removed by filtration.

-

Concentration: Concentrate the filtrate to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to achieve the desired purity for subsequent applications. The two primary methods are recrystallization and column chromatography.

Purification Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 5339-26-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 5339-26-4 [m.chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. Appel Reaction [organic-chemistry.org]

- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Solubility of 4-Nitrophenethyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitrophenethyl bromide, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on available information and chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is presented, enabling researchers to generate precise data for their specific applications.

Introduction to this compound

This compound (CAS 5339-26-4) is a crystalline solid at room temperature, typically appearing as a light yellow to pale brown powder.[1] Its molecular structure, featuring a polar nitro group and a reactive bromoethyl group attached to a benzene (B151609) ring, governs its solubility in various organic solvents. This solubility profile is critical for its application in a wide array of chemical reactions, including nucleophilic substitutions, which are fundamental in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1]

Qualitative and Predicted Solubility of this compound

Based on available data, this compound exhibits solubility in a range of common organic solvents. The principle of "like dissolves like" can be used to predict its solubility in solvents not explicitly reported. The polar nitro group suggests solubility in polar solvents, while the phenyl ring suggests solubility in aromatic solvents.

| Solvent Class | Solvent | Reported/Predicted Solubility | Reference |

| Halogenated | Dichloromethane | Soluble | [1] |

| Chloroform | Slightly Soluble | ||

| Ethers | Tetrahydrofuran (THF) | Soluble | [1] |

| Amides | Dimethylformamide (DMF) | Soluble | [1] |

| Alcohols | Methanol | Slightly Soluble / Partly Soluble | |

| Ethanol | Predicted to be Slightly to Moderately Soluble | ||

| Aqueous | Water | Sparingly Soluble / Slightly Soluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound, followed by quantification using UV-Visible spectroscopy, which is suitable for nitroaromatic compounds.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a constant temperature bath (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

-

Quantification by UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the diluted sample at the wavelength of maximum absorbance (λmax) for this compound in the respective solvent.

-

Generate a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the quantitative determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Technical Guide: Physicochemical Properties of 4-Nitrophenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key physicochemical properties of 4-Nitrophenethyl bromide (CAS No. 5339-26-4), a compound utilized in various chemical syntheses. The information is presented to support research and development activities.

Physicochemical Data

The melting and boiling points are critical parameters for determining the physical state of a substance under varying temperature and pressure conditions. This data is essential for designing experimental setups, purification procedures, and storage protocols.

| Property | Value | Conditions |

| Melting Point | 67-70 °C[1][2] | |

| 67-69 °C[3][4] | (lit.) | |

| Boiling Point | 116 °C | at 0.2 mmHg |

Experimental Protocol: Melting Point Determination

The following outlines a standard methodology for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated at a rapid rate initially to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point. This slow rate is crucial for an accurate determination.

-

-

Data Recording:

-

The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol can be visualized as follows:

References

4-Nitrophenethyl Bromide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Nitrophenethyl bromide (CAS No. 5339-26-4), a versatile reagent in organic synthesis, particularly in pharmaceutical and agrochemical research. This document details its safety profile, handling procedures, and key experimental applications, presenting data in a clear and accessible format to support laboratory work and drug development endeavors.

Safety Data Sheet (SDS) and Hazard Information

A thorough understanding of the safety profile of this compound is paramount for its safe handling in a laboratory setting. This section summarizes the key safety data, including its GHS classification and physical and chemical properties.

GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.[1][2][3]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictogram:

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its proper storage, handling, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol [1] |

| Appearance | Slightly yellow to light yellow crystalline solid[4][5] |

| Melting Point | 67-70 °C[4][6] |

| Boiling Point | 116 °C at 0.2 mmHg[4][6] |

| Density | 1.562 g/cm³[4] |

| Solubility | Soluble in chloroform, dichloromethane, and methanol. Sparingly soluble in water.[5][6][7] |

| Flash Point | 116 °C at 0.2 mmHg[4] |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[2][3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

-

Wash hands thoroughly after handling.[2]

-

Contaminated work clothing should not be allowed out of the workplace.[2]

-

-

Storage:

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]

-

If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Experimental Protocols

This compound is a valuable reagent in various biochemical and synthetic applications. This section provides detailed methodologies for its use as a substrate for Glutathione (B108866) S-Transferase (GST) and in N-alkylation reactions.

Glutathione S-Transferase (GST) Activity Assay

This compound serves as a specific substrate for the theta-class of Glutathione S-Transferases (GSTs), making it a useful tool for studying the kinetics of these detoxification enzymes.[8] The following protocol is adapted from established methods for GST activity assays.[9][10][11]

Principle: The enzymatic conjugation of the thiol group of glutathione (GSH) to this compound is monitored by measuring the increase in absorbance at a specific wavelength, which is proportional to the GST activity.

Materials:

-

This compound (PNPBr)

-

Reduced glutathione (GSH)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 6.5)

-

Purified GST enzyme or cell/tissue lysate

-

UV-Vis spectrophotometer

-

Cuvettes or 96-well UV-transparent plate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

-

Prepare a stock solution of reduced glutathione in 0.1 M potassium phosphate buffer (pH 6.5).

-

Prepare the reaction buffer: 0.1 M potassium phosphate buffer (pH 6.5).

-

-

Assay Setup:

-

In a cuvette or a well of a 96-well plate, prepare the reaction mixture containing:

-

Potassium phosphate buffer

-

Reduced glutathione (final concentration typically 1-5 mM)

-

This compound (final concentration to be optimized based on the specific GST isoenzyme, a starting point could be 0.1 mM)[9]

-

-

Include a blank reaction containing all components except the enzyme source to measure the non-enzymatic reaction rate.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the GST enzyme preparation (purified enzyme or cell/tissue lysate) to the reaction mixture.

-

Immediately mix the contents thoroughly.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at the appropriate wavelength (the product of the reaction, S-(4-nitrophenethyl)glutathione, will have a different absorbance maximum than the substrates). The optimal wavelength should be determined experimentally. A common wavelength for similar assays is 340 nm.[10][11]

-

Record the absorbance at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) during which the reaction rate is linear.

-

-

Calculation of GST Activity:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Subtract the rate of the non-enzymatic reaction (blank) from the rate of the enzymatic reaction.

-

Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity, where ε is the molar extinction coefficient of the product. The molar extinction coefficient of S-(4-nitrophenethyl)glutathione needs to be determined experimentally.

-

Experimental Workflow for GST Assay:

N-Alkylation of Primary Amines

This compound is an effective alkylating agent for primary amines, a fundamental reaction in the synthesis of various pharmaceutical and agrochemical compounds.[12][13] The following is a general protocol for the N-alkylation of a primary amine using this compound.

Principle: A primary amine acts as a nucleophile, attacking the electrophilic carbon of this compound, leading to the displacement of the bromide leaving group and the formation of a secondary amine. A base is typically used to neutralize the hydrobromic acid byproduct.

Materials:

-

This compound

-

Primary amine

-

Non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine)[15][16]

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent.

-

Add the non-nucleophilic base to the mixture.

-

-

Addition of Alkylating Agent:

-

Dissolve this compound in a minimal amount of the anhydrous solvent.

-

Slowly add the this compound solution to the stirred amine/base mixture at room temperature. An ice bath can be used to control any initial exotherm.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid base was used, filter the reaction mixture to remove the insoluble salts.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated secondary amine.

-

Experimental Workflow for N-Alkylation:

Signaling Pathways and Logical Relationships

Despite a thorough search of available scientific literature, no specific information was found detailing the direct interaction or modulation of cellular signaling pathways by this compound. Its primary documented biological interaction is as a substrate for glutathione S-transferases, which is a detoxification pathway rather than a signaling cascade.[1][8] Further research is required to elucidate any potential effects of this compound on cellular signaling.

Conclusion

This compound is a valuable and versatile reagent for researchers in organic chemistry and drug development. Its well-defined reactivity makes it a key building block for the synthesis of a wide range of molecules. Adherence to the safety guidelines and handling procedures outlined in this guide is essential for its safe and effective use in the laboratory. The provided experimental protocols offer a solid foundation for its application in GST activity assays and N-alkylation reactions, enabling further exploration of its potential in various research and development endeavors.

References

- 1. This compound | C8H8BrNO2 | CID 79266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS 5339-26-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 5339-26-4 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-硝基苯乙基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. A functionally conserved basic residue in glutathione transferases interacts with the glycine moiety of glutathione and is pivotal for enzyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. rjpbcs.com [rjpbcs.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilicity of 4-Nitrophenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenethyl bromide (C₈H₈BrNO₂) is a versatile organic reagent widely employed in synthetic chemistry, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its chemical structure, featuring a 4-nitrophenyl group attached to an ethyl bromide moiety, imparts a significant electrophilic character to the molecule, making it a valuable substrate for a variety of nucleophilic substitution reactions.[2] This guide provides a comprehensive technical overview of the electrophilicity of this compound, including its physicochemical properties, reactivity in nucleophilic substitution reactions, and detailed experimental protocols for the determination of its electrophilic character.

The key to this compound's reactivity lies in the strong electron-withdrawing nature of the para-nitro group. This group inductively and resonantly withdraws electron density from the aromatic ring and, consequently, from the ethyl bromide side chain. This electronic effect polarizes the C-Br bond, rendering the benzylic carbon atom highly susceptible to attack by nucleophiles. Furthermore, the bromide ion is an excellent leaving group, facilitating the progress of substitution reactions.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 5339-26-4 | [4] |

| Molecular Formula | C₈H₈BrNO₂ | [4] |

| Molecular Weight | 230.06 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 67-70 °C | |

| Solubility | Soluble in methanol, partially soluble in water | [1] |

| SMILES | O=--INVALID-LINK--c1ccc(CCBr)cc1 | |

| InChI | InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 | [4] |

Electrophilic Reactivity and Reaction Mechanisms

The primary mode of reaction for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction.[2] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the bromide leaving group.

Caption: Conceptual Sₙ2 reaction of this compound.

The kinetics of the Sₙ2 reaction are second-order, meaning the reaction rate is dependent on the concentrations of both the electrophile (this compound) and the nucleophile.[5]

Rate = k[this compound][Nucleophile]

The electrophilicity of this compound can be quantitatively assessed through kinetic studies, which are crucial for predicting reaction outcomes and optimizing reaction conditions in drug development and other synthetic applications.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 4-nitrophenethyl alcohol. While a detailed, peer-reviewed protocol for this specific synthesis was not found in the immediate search, a representative procedure for a related transformation is the conversion of this compound to 4-nitrostyrene, which indicates the starting material is readily available.[1] A general approach for the synthesis of this compound from the corresponding alcohol would likely involve a reagent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Determination of Second-Order Rate Constants

The rate of reaction of this compound with a nucleophile can be determined by monitoring the change in concentration of a reactant or product over time. UV-Visible spectrophotometry is a convenient method if one of the species involved has a distinct chromophore.

Experimental Workflow for Kinetic Analysis using UV-Vis Spectroscopy:

Caption: Workflow for determining the rate constant.

Detailed Methodology:

-

Solution Preparation: Prepare stock solutions of this compound and the desired nucleophile (e.g., piperidine, thiophenol) in a suitable solvent (e.g., methanol, acetonitrile). The concentrations should be chosen to ensure a measurable reaction rate.

-

Temperature Control: Place the reactant solutions in a thermostatted water bath to reach the desired reaction temperature.

-

Reaction Initiation: Mix the solutions in a quartz cuvette and immediately place it in the temperature-controlled cell holder of a UV-Vis spectrophotometer.

-

Data Acquisition: Monitor the change in absorbance at the wavelength of maximum absorbance (λmax) of a reactant or product at regular time intervals.

-

Data Analysis: For a second-order reaction with equal initial concentrations of reactants, a plot of 1/(a-x) versus time will be linear, where 'a' is the initial concentration and 'x' is the change in concentration at time 't'. The slope of this line is equal to the second-order rate constant, k.[6][7]

Quantitative Electrophilicity Data

While a specific Mayr's electrophilicity parameter (E) for this compound was not found in the literature search, its reactivity can be inferred from kinetic data. The determination of the E parameter would involve measuring the rate constants for the reaction of this compound with a series of standard nucleophiles whose nucleophilicity parameters (N and s) are known.

Hypothetical Hammett Plot:

The effect of substituents on the electrophilicity of a series of phenethyl bromides can be visualized using a Hammett plot. For an Sₙ2 reaction, a positive ρ (rho) value is expected, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the partial negative charge that develops on the leaving group in the transition state.

Caption: Conceptual Hammett plot for a hypothetical Sₙ2 reaction.

Conclusion

References

- 1. prepchem.com [prepchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H8BrNO2 | CID 79266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Determination of reaction rate constant second order - Pharmacy Infoline [pharmacyinfoline.com]

- 7. scribd.com [scribd.com]

Stability and Storage of 4-Nitrophenethyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Nitrophenethyl bromide (CAS No. 5339-26-4). It includes a summary of its physicochemical properties, known stability profile, potential degradation pathways, and detailed protocols for handling, storage, and analysis. This document is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their experimental and developmental workflows.

Physicochemical Properties

This compound is a slightly yellow to pale brown crystalline solid at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₈H₈BrNO₂ | [3] |

| Molecular Weight | 230.06 g/mol | [3] |

| Appearance | Slightly yellow to pale brown crystalline powder | [1][2] |

| Melting Point | 67-70 °C | [4] |

| Boiling Point | 116 °C at 0.2 mmHg | [4] |

| Solubility | Soluble in methanol (B129727) and other organic solvents such as dichloromethane, THF, and DMF. Sparingly soluble in water. | [1][5] |

| InChI Key | NTURQZFFJDCTMZ-UHFFFAOYSA-N | [3] |

Stability Profile and Degradation Pathways

This compound is generally stable at room temperature when stored in a closed container under normal handling and storage conditions.[4] However, its reactivity, which makes it a valuable synthetic intermediate, also renders it susceptible to degradation under certain conditions.[6] The primary routes of degradation are expected to be hydrolysis and nucleophilic substitution reactions, particularly in the presence of bases or nucleophiles. The presence of the nitro group and the bromoethyl side chain makes the benzylic carbon electrophilic and susceptible to nucleophilic attack.[6]

Incompatible Materials: To prevent degradation, this compound should be stored away from strong oxidizing agents and strong bases.[7]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale | References |

| Temperature | Store in a cool, dry place. For long-term storage, -20°C is recommended. | Minimizes the rate of potential degradation reactions. | [4][8] |

| Atmosphere | Store in a tightly closed container. | Protects from atmospheric moisture and contaminants. | [4] |

| Light | Store in a light-resistant container. | Although specific photostability data is unavailable, protection from light is a general best practice for complex organic molecules. | [9] |

| Ventilation | Store in a well-ventilated area. | Ensures a safe storage environment. | [4] |

Experimental Protocols

Synthesis and Purification of this compound

While a specific protocol for the synthesis of this compound was not found, a general synthetic route involves the bromination of 2-(4-nitrophenyl)ethanol. The following is a representative protocol based on standard organic chemistry principles.

Synthesis Workflow

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Activity Assay of Glutathione S-Transferase (GSTs) Enzyme as a Diagnostic Biomarker for Liver Hydatid Cyst in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-硝基苯乙基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS 5339-26-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Buy Online CAS Number 5339-26-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 9. rdlaboratories.com [rdlaboratories.com]

commercial availability and suppliers of 4-Nitrophenethyl bromide

An In-depth Whitepaper on the Commercial Availability, Physicochemical Properties, and Applications of a Key Research Chemical

For researchers, scientists, and professionals in drug development, 4-Nitrophenethyl bromide (CAS No. 5339-26-4) is a valuable reagent, primarily utilized as a specific substrate for the Theta-class of Glutathione (B108866) S-transferases (GSTs). This technical guide provides a comprehensive overview of its commercial availability, key suppliers, physicochemical properties, and relevant experimental contexts.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels are typically high, with most suppliers offering grades of ≥98% or 99%.[1][2] The compound is generally supplied as a slightly yellow to light yellow crystalline solid.[1][3]

Key global suppliers include:

-

Sigma-Aldrich (Merck): Offers the compound with a stated purity of 98%. While a specific Certificate of Analysis (CoA) for a particular lot is available upon request, general documentation is accessible on their website.

-

Thermo Scientific Chemicals (formerly Acros Organics): Provides this compound with a purity of 98%.[4]

-

Santa Cruz Biotechnology (SCBT): Lists the product with a purity of ≥98%.[2]

-

LGC Standards (TRC): Supplies the compound and provides the option for exact weight packaging with a corresponding certificate.[5]

-

TCI (Tokyo Chemical Industry): Offers the product with a purity of >98.0% as determined by gas chromatography (GC).[6]

-

Apollo Scientific: Lists this compound with a purity of 98%.[7]

-

Home Sunshine Pharma: A manufacturer and supplier in China offering the product with an assay of ≥99.0%.[1]

-

Nanjing Winsome Chemical Limited: Provides the compound with a content of 98%.[3]

Pricing and packaging sizes vary by supplier, with quantities typically ranging from grams to kilograms to meet diverse research needs.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 5339-26-4 | [2][8] |

| Molecular Formula | C₈H₈BrNO₂ | [2][8] |

| Molecular Weight | 230.06 g/mol | [2][8] |

| Appearance | Slightly yellow to light yellow crystalline solid | [1][3] |

| Melting Point | 67-70 °C | [1] |

| Boiling Point | 116 °C at 0.2 mmHg | [1] |

| Density | 1.562 g/cm³ | [1] |

| Refractive Index | 1.595 | [1] |

| Purity | ≥98% or ≥99% | [1][2] |

| Solubility | Soluble in methanol (B129727) and chloroform, partly soluble in water. | [9] |

Safety Information: this compound is classified as an irritant.[8] Safety data sheets (SDS) from suppliers indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[10][11] It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area.

Synthesis and Potential Impurities

A generalized workflow for this synthesis is depicted below:

Synthesis workflow of this compound.

Given this synthetic route, potential impurities could include the starting material (2-phenylethyl bromide), the ortho- and meta-isomers of the nitrated product, and di-nitrated byproducts. The purity of the final product is typically ensured by recrystallization. A detailed impurity profile would be available on a lot-specific Certificate of Analysis from the supplier.

Experimental Applications and Protocols

The primary application of this compound in a research context is as a substrate for Glutathione S-transferases (GSTs), particularly for the Theta-class isozyme (GST T1-1).[2] GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. The enzymatic reaction involves the conjugation of the electrophilic this compound with the thiol group of glutathione.

The metabolic pathway of this compound via GST conjugation is illustrated below:

Metabolic pathway of this compound.

Glutathione S-Transferase (GST) Activity Assay

General Adapted Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

-

Prepare a stock solution of reduced glutathione (GSH) in an appropriate assay buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).

-

Prepare the enzyme extract (e.g., cell lysate, tissue homogenate, or purified GST).

-

-

Assay Procedure:

-

In a UV-transparent cuvette or 96-well plate, combine the assay buffer, GSH solution, and the enzyme sample.

-

Initiate the reaction by adding a specific concentration of the this compound solution.

-

Immediately monitor the change in absorbance over time at a predetermined wavelength (which would need to be empirically determined for the 4-nitrophenethyl-glutathione conjugate).

-

A blank reaction containing all components except the enzyme should be run to account for any non-enzymatic conjugation.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) from the linear portion of the kinetic curve.

-

Use the molar extinction coefficient of the product to convert the rate of change in absorbance to the rate of product formation (e.g., in nmol/min/mg of protein).

-

The following diagram outlines the general workflow for such a GST assay:

General workflow for a GST activity assay.

Conclusion

This compound is a readily accessible and important tool for researchers studying the Glutathione S-transferase enzyme family, particularly the Theta-class. Its well-defined physicochemical properties and high purity from numerous commercial suppliers make it a reliable reagent for in vitro studies. While detailed, publicly available experimental protocols specifically using this substrate are sparse, established methodologies for GST assays can be adapted for its use. This guide provides a foundational understanding for the procurement and application of this compound in a research setting. For specific applications, it is always recommended to consult lot-specific Certificates of Analysis and to optimize assay conditions empirically.

References

- 1. This compound CAS 5339-26-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. scbt.com [scbt.com]

- 3. This compound [nastchem.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Buy Online CAS Number 5339-26-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. 2-(4-Nitrophenyl)ethyl Bromide | 5339-26-4 | TCI AMERICA [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. This compound | C8H8BrNO2 | CID 79266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 5339-26-4 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

4-Nitrophenethyl bromide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Nitrophenethyl bromide, its applications in research, and a detailed experimental protocol for its use as a substrate in enzyme kinetics.

Core Compound Data

This compound is a valuable reagent in various synthetic and biochemical applications.[1] Its utility is derived from its bifunctional nature, possessing both a reactive bromoethyl group and a nitro-substituted aromatic ring, making it an effective electrophile for a range of nucleophilic substitution reactions.[1]

Quantitative and Physical Properties

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3][4] |

| Molecular Weight | 230.06 g/mol | [1][2][3][4] |

| CAS Number | 5339-26-4 | [1][2] |

| Appearance | Light yellow to pale brown crystalline powder | [1][5] |

| Melting Point | 55-58 °C / 67-69 °C | [1] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in dichloromethane, THF, DMF, and methanol. Slightly soluble in water. | [1][5] |

| Synonyms | 1-(2-Bromoethyl)-4-nitrobenzene, 2-(4-Nitrophenyl)ethyl bromide | [2] |

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several fields:

-

Pharmaceutical Manufacturing: It is frequently used for alkylation reactions during the synthesis of Active Pharmaceutical Ingredients (APIs).[1]

-

Agrochemical Production: The compound serves as a building block in the development of new agrochemicals.[1]

-

Biochemical Research: It is widely used as a specific substrate for the Theta-class of glutathione (B108866) S-transferases (GSTs), particularly GST T1-1.[2] This application is crucial for studying enzyme kinetics, drug metabolism, and detoxification pathways.[3] The reaction involves the conjugation of glutathione to the electrophilic this compound.

Experimental Protocol: GST T1-1 Activity Assay

This section details a generalized methodology for determining the specific activity of Glutathione S-transferase T1-1 (GST T1-1) using this compound as a substrate. This type of assay is fundamental for characterizing enzyme variants and understanding their kinetic parameters.

I. Materials and Reagents

-

Purified GST T1-1 enzyme

-

This compound (PNPBr)

-

Reduced Glutathione (GSH)

-

0.1 M Potassium Phosphate (B84403) buffer (pH 6.5 or 7.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

II. Reagent Preparation

-

Buffer Solution: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.5.

-

GSH Stock Solution: Prepare a stock solution of GSH at a saturating concentration (e.g., 10 mM) in the phosphate buffer.

-

PNPBr Stock Solution: Prepare a stock solution of this compound. The concentration should be varied in the final assay (e.g., from 0.03 mM to 3.0 mM) to determine kinetic constants.

-

Enzyme Dilution: Dilute the purified GST T1-1 enzyme in the phosphate buffer to a concentration that provides a linear rate of reaction over the measurement period.

III. Assay Procedure

-

Reaction Mixture Preparation: In a cuvette, combine the potassium phosphate buffer, the GSH stock solution, and the this compound solution.

-

Temperature Equilibration: Incubate the reaction mixture at a constant temperature, typically 25–27 °C.[1]

-

Initiate Reaction: Add the diluted GST T1-1 enzyme to the cuvette to start the reaction.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 1-2 minutes.[1] The change in absorbance is due to the formation of the glutathione conjugate.

-

Data Recording: Record the rate of change in absorbance (ΔA/min).

IV. Data Analysis

-

Calculate Specific Activity: Use the molar absorption coefficient for the product to convert the rate of absorbance change into the rate of product formation. Specific activity is typically expressed in units of µmol of product formed per minute per milligram of enzyme.

-

Determine Kinetic Parameters: By varying the concentration of this compound while keeping the GSH concentration constant and saturated, a saturation curve can be generated.[1] From this data, key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) can be determined using non-linear regression analysis.[1]

Visualized Workflow and Pathways

The following diagrams illustrate the logical flow of the experimental protocol and the underlying biochemical reaction.

Caption: Workflow for GST T1-1 kinetic analysis using this compound.

Caption: Catalytic conjugation of GSH to this compound by GST T1-1.

References

An In-depth Technical Guide to 4-Nitrophenethyl Bromide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenethyl bromide, with the CAS number 5339-26-4, is a valuable reagent in organic synthesis, primarily serving as an intermediate in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a nitro-substituted aromatic ring and a bromoethyl group, imparts a unique reactivity profile that makes it a versatile building block for a variety of complex molecules.[2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a light yellow to pale brown powder.[3] It is sparingly soluble in water but shows good solubility in common organic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5339-26-4 | [4] |

| Molecular Formula | C₈H₈BrNO₂ | [4] |

| Molecular Weight | 230.06 g/mol | |

| Appearance | Light yellow to pale brown crystalline powder | [3] |

| Melting Point | 67-69 °C | |

| Boiling Point | 116 °C at 0.2 mmHg | [5] |

| Density | 1.562 g/cm³ | [6] |

| Refractive Index | 1.595 | [6] |

| Solubility | Sparingly soluble in water; Soluble in dichloromethane, THF, DMF | [3] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Data/Signals | Reference(s) |

| ¹H NMR (in CDCl₃) | Signals corresponding to the aromatic and ethyl protons. | [6][7] |

| ¹³C NMR (in CDCl₃) | Signals for the aromatic and aliphatic carbons. | [6] |

| Infrared (IR) | Characteristic peaks for the nitro group and C-Br bond. | [4] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. | [4][8] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of 4-nitrophenethyl alcohol. This reaction is a standard transformation in organic synthesis and can be accomplished using various brominating agents.

Experimental Protocol: Synthesis from 4-Nitrophenethyl Alcohol

This protocol describes a common laboratory-scale synthesis of this compound from 2-(4-nitrophenyl)ethanol.

Materials:

-

2-(4-Nitrophenyl)ethanol

-

Phosphorus tribromide (PBr₃) or Triphenylphosphine (B44618) (PPh₃) and Carbon tetrabromide (CBr₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-nitrophenyl)ethanol in anhydrous dichloromethane. Cool the solution in an ice bath.

-

Bromination: Slowly add the brominating agent to the cooled solution.

-

Using PBr₃: Add phosphorus tribromide dropwise to the stirred solution. The reaction is typically exothermic.

-

Using PPh₃/CBr₄ (Appel Reaction): Add triphenylphosphine and carbon tetrabromide to the solution.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry, and by measuring its melting point.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile electrophile in alkylation reactions.[2] The presence of the electron-withdrawing nitro group enhances the reactivity of the benzylic position, making the bromide a good leaving group in nucleophilic substitution reactions.

Key Applications:

-

Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] The 4-nitrophenethyl moiety can be introduced into a target molecule, and the nitro group can be subsequently reduced to an amine, providing a handle for further functionalization.

-

Agrochemical Development: this compound is also utilized in the synthesis of novel pesticides and herbicides.[2]

-

Fine Chemical Research: In academic and industrial research, it serves as a starting material for the preparation of a wide range of nitroaromatic compounds and other complex organic molecules.[2]

-

Biochemical Probes: It has been used as a substrate for studying enzymes such as glutathione (B108866) S-transferases (GSTs).[5]

Visualizations

Synthesis Workflow Diagram

Caption: A general workflow for the synthesis of this compound.

Reactivity and Application Pathway

Caption: Reactivity and major applications of this compound.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, with significant applications in the development of pharmaceuticals and agrochemicals. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for researchers and drug development professionals. While the historical origins of its discovery are not prominently documented, its continued importance in synthetic chemistry is undeniable. This guide provides a foundational understanding of this key molecule, from its fundamental properties to its practical applications.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H8BrNO2 | CID 79266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5339-26-4 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound(5339-26-4) 1H NMR spectrum [chemicalbook.com]

- 8. Benzene, 1-(2-bromoethyl)-4-nitro- [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for N-alkylation of Amines with 4-Nitrophenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental and crucial transformation in organic synthesis, enabling the construction of more complex nitrogen-containing molecules from simpler precursors. This application note provides a detailed protocol for the N-alkylation of primary and secondary amines using 4-nitrophenethyl bromide. The resulting N-(4-nitrophenethyl)amines are valuable intermediates in the synthesis of various biologically active compounds and pharmaceutical ingredients. The presence of the nitro group offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then be used for the construction of dyes, polymers, and other functional materials. This protocol is based on established principles of nucleophilic substitution reactions and aims to provide a robust and reproducible methodology for researchers in the field.

Reaction Principle

The N-alkylation of an amine with this compound proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond. A base is typically added to neutralize the hydrogen bromide that is formed as a byproduct, preventing the protonation of the starting amine and allowing the reaction to go to completion.

A common challenge in the N-alkylation of primary amines is overalkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, reacts further with the alkylating agent to form a tertiary amine. Careful control of reaction conditions, such as stoichiometry and the choice of base, can help to minimize this side reaction.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a representative amine with this compound. The reaction conditions can be optimized for specific substrates to improve yields and selectivity.

Materials:

-

Amine (primary or secondary)

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N)

-

Anhydrous Acetonitrile (B52724) (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.). Dissolve the amine in a suitable anhydrous solvent (e.g., acetonitrile or DMF, approximately 10 mL per mmol of amine).

-